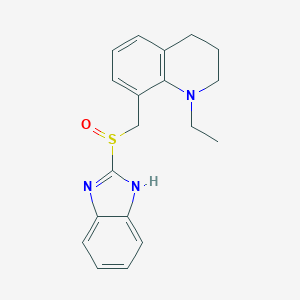

Bisme-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112644-23-2 |

|---|---|

Molecular Formula |

C19H21N3OS |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

8-(1H-benzimidazol-2-ylsulfinylmethyl)-1-ethyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C19H21N3OS/c1-2-22-12-6-9-14-7-5-8-15(18(14)22)13-24(23)19-20-16-10-3-4-11-17(16)21-19/h3-5,7-8,10-11H,2,6,9,12-13H2,1H3,(H,20,21) |

InChI Key |

LZEHRLLBLAESEZ-UHFFFAOYSA-N |

SMILES |

CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |

Canonical SMILES |

CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |

Synonyms |

8-((2-benzimidazolyl)sulfinylmethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline BISME-tetrahydroquinoline |

Origin of Product |

United States |

Synthetic Methodologies for Bis Tetrahydroquinoline Systems

Strategies for Constructing Dual Tetrahydroquinoline Moieties

The creation of the bis-tetrahydroquinoline framework can be achieved through various synthetic routes. These strategies are designed to efficiently assemble the two heterocyclic rings, often from simpler, readily available starting materials. Key approaches include tandem and cascade reactions that form multiple bonds in a single operation, multicomponent reactions that bring together three or more reactants in one pot, and annulation or cyclization methods that build the quinoline (B57606) rings onto a pre-existing scaffold.

Tandem and Cascade Reactions

Tandem and cascade reactions offer an elegant and efficient pathway to complex molecules like bis-tetrahydroquinolines by combining multiple transformations into a single synthetic operation without the isolation of intermediates. rsc.orgacs.orgdicp.ac.cn This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the use of reagents and solvents. rsc.org

A notable example involves the one-pot tandem synthesis of substituted tetrahydroquinolines using a bifunctional metal-organic framework (MOF) supported palladium nanoparticle catalyst (Pd/UiO-66(HCl)). rsc.org This process proceeds via a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. rsc.org The mechanism of such complex tandem reactions can be elucidated using advanced techniques like operando magic angle spinning nuclear magnetic resonance (MAS NMR) under high pressure, which allows for the direct observation of intermediates and products. rsc.org

Other tandem approaches include reduction-reductive amination of nitro keto esters and 1,5-hydride transfer/cyclization reactions. rsc.org Furthermore, tandem conjugate addition/cyclization and Michael/Aza-Henry reactions have been developed for the synthesis of tetrahydroquinolines, although these methods can sometimes be limited by the complexity of the substrates and the need for tedious separation processes. rsc.org The development of multifunctional heterogeneous catalysts is a key area of research to overcome these limitations and provide a more streamlined one-pot synthesis of these valuable heterocyclic compounds from simple starting materials. rsc.org

Multicomponent Coupling Approaches

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules like bis-tetrahydroquinolines from three or more starting materials in a single step. mdpi.comresearchgate.net This strategy is highly convergent and atom-economical, often leading to significant increases in molecular complexity in a single transformation.

A prominent example of an MCR used for the synthesis of bis-THQs is the Povarov reaction, which is a type of imino Diels-Alder reaction. mdpi.comresearchgate.net In a typical synthesis, a dialdehyde (B1249045) reacts with an aniline (B41778) to form a double Schiff base in situ. This intermediate then undergoes a double [4+2] cycloaddition with an electron-rich alkene, such as N-vinyl-2-pyrrolidone (NVP), to yield the bis-tetrahydroquinoline product. mdpi.com Bismuth(III) chloride (BiCl3) has been shown to be an effective Lewis acid catalyst for this transformation, promoting the reaction under mild, room temperature conditions. mdpi.com

The efficiency of these multicomponent reactions can be influenced by the electronic nature of the substituents on the aniline starting material. Anilines bearing electron-donating groups tend to react faster due to their increased nucleophilicity. mdpi.com This approach has been successfully applied to generate a library of bis-THQs with diverse substitution patterns. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| Dialdehyde | Aniline | N-vinyl-2-pyrrolidone | BiCl3 | Bis-tetrahydroquinoline | 22-67 | mdpi.com |

| 2-Alkynylbenzaldehyde | Primary amine | Allyl bromide | Zn, Mg(ClO4)2/Cu(OTf)2 | 1,2-Dihydroisoquinoline | N/A | beilstein-journals.org |

| Secondary aniline | Cyclic ether | Paraformaldehyde | Cu(OTf)2 | Cyclic ether-fused THQ | N/A | beilstein-journals.org |

Annulation and Cyclization Methods

Annulation and cyclization reactions represent a fundamental and widely employed strategy for the construction of the tetrahydroquinoline core. These methods involve the formation of the heterocyclic ring by creating one or more new bonds, often through intramolecular processes.

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes provides an efficient route to 4-aryl-substituted tetrahydroquinolines. frontiersin.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, even allowing for gram-scale synthesis. frontiersin.org A one-pot variation, where the p-QMs are generated in situ, further enhances the efficiency and atom economy of this method. frontiersin.org Another approach involves a DBU-mediated catalyst-free [4+2] annulation between ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes, proceeding through an aza-Michael/1,6-conjugate addition sequence. frontiersin.org

Furthermore, a metal- and catalyst-free formal [4+2] heterocyclization has been developed for the synthesis of bis(triflyl)tetrahydroquinolines. researchgate.net This sustainable method utilizes readily available precursors and avoids the formation of side products under mild conditions. researchgate.net The development of divergent cyclization protocols for 1,3-enynes has also opened new avenues for synthesizing tetrahydroquinolines, among other heterocyclic frameworks. nih.gov These methods often exhibit high stereo-, regio-, and chemo-selectivity. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Bis-Tetrahydroquinolines

The synthesis of chiral bis-tetrahydroquinolines, where the spatial arrangement of atoms is precisely controlled, is of paramount importance as the biological activity of such molecules is often dependent on their stereochemistry. Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer from a mixture of possibilities.

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of chiral tetrahydroquinolines. cas.cn This approach avoids the use of often toxic and expensive metal catalysts. Chiral organocatalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

One notable example is the use of chiral secondary amine catalysis for the aminocatalytic intramolecular redox reaction of ortho-(dialkylamino)cinnamaldehydes to produce chiral tetrahydroquinolines. beilstein-journals.org Another powerful strategy is the Povarov reaction, a formal [4+2] cycloaddition, which can be rendered asymmetric through the use of chiral catalysts. For instance, a cooperative catalysis system involving a chiral urea (B33335) and an achiral strong Brønsted acid has been successfully employed in the asymmetric Povarov reaction to generate tetrahydroquinolines with three contiguous stereocenters with high diastereoselectivity and enantioselectivity. researchgate.netharvard.edu

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) derived from BINOL, have proven to be highly effective organocatalysts for a wide range of asymmetric transformations, including the synthesis of chiral tetrahydroquinolines. cas.cndicp.ac.cnresearchgate.net These catalysts operate by activating the substrate through protonation, thereby creating a chiral ion pair that directs the stereochemical course of the reaction. nih.gov

One of the most common applications of CPAs in this context is the asymmetric transfer hydrogenation of quinolines. researchgate.netacs.org In these reactions, a Hantzsch ester typically serves as the hydrogen source, and the CPA catalyst facilitates the enantioselective reduction of the quinoline ring to the corresponding tetrahydroquinoline. researchgate.netorganic-chemistry.org This methodology has been successfully applied to a variety of substituted quinolines, including those bearing trifluoromethyl and trifluoromethylthio groups, affording the products with high enantioselectivities. researchgate.net

CPAs have also been utilized as the sole catalyst in consecutive one-pot reactions. For example, the synthesis of chiral tetrahydroquinolines from 2-aminochalcones can be achieved through a CPA-catalyzed dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org This one-pot cascade biomimetic reduction provides excellent yields and enantioselectivities. dicp.ac.cn Furthermore, CPAs have been employed in three-component Povarov-type reactions to construct chiral tetrahydroquinolines. cas.cn

The table below summarizes selected examples of chiral phosphoric acid-catalyzed syntheses of tetrahydroquinolines, highlighting the catalyst, substrates, and stereochemical outcomes.

| Catalyst | Substrates | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | 2-Aminochalcones, Hantzsch ester | Dehydrative cyclization/Asymmetric reduction | Chiral Tetrahydroquinolines | Excellent | organic-chemistry.org |

| Chiral Phosphoric Acid | Quinolines, Hantzsch ester | Asymmetric Transfer Hydrogenation | Chiral Tetrahydroquinolines | Up to 99% | researchgate.net |

| Chiral Phosphoric Acid | 2-Alkenyl Quinolines, Hantzsch ester | Asymmetric Transfer Hydrogenation | Chiral 2-Alkyl Tetrahydroquinolines | High | acs.org |

| Chiral Phosphoric Acid | Fluorinated N-arylimines, Benzyl (B1604629) N-vinylcarbamate | [4+2] Cycloaddition | CF3- or -CF2-substituted Tetrahydroquinolines | Excellent | cas.cn |

| Chiral Phosphoric Acid | N-arylimines, Vinyl ether | Aza-Diels-Alder | Tetrahydroquinolines | Good | cas.cn |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering highly efficient and selective routes to complex molecules. For bis-tetrahydroquinolines, asymmetric hydrogenation and transfer hydrogenation of suitable precursors are the most direct and atom-economical methods. mdpi.comokayama-u.ac.jp

Asymmetric hydrogenation involves the use of a chiral transition metal complex, typically with rhodium, ruthenium, or iridium, to deliver hydrogen across a double bond with high stereocontrol. okayama-u.ac.jp A significant breakthrough in the synthesis of chiral bis-tetrahydroquinolines was the development of the asymmetric hydrogenation of bis(quinolin-2-yl)methanes. dicp.ac.cn Using chiral cationic ruthenium diamine catalysts, this method provides optically pure chiral 1,3-diamines with the bis(tetrahydroquinolin-2-yl)methane structure in high yields, diastereoselectivities, and enantioselectivities. dicp.ac.cn These products are valuable as they can be precursors to a novel class of 6-membered chiral N-heterocyclic carbene (NHC) ligands. dicp.ac.cn

Deuterium-labeling studies have shed light on the mechanism, indicating a stepwise hydrogenation process. dicp.ac.cn The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, are crucial for achieving optimal results.

Table 1: Asymmetric Hydrogenation of Bis(quinolin-2-yl)methanes

| Entry | Catalyst | Substrate | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | (R,R)-1a | 2a | 96 | >20:1 | >99 |

| 2 | (R,R)-1b | 2a | 95 | >20:1 | >99 |

Data sourced from a study on the asymmetric hydrogenation of bis(quinolin-2-yl)methanes. dicp.ac.cn dr = diastereomeric ratio, ee = enantiomeric excess

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, using organic molecules like formic acid or Hantzsch esters as the hydrogen source instead of gaseous hydrogen. mdpi.com This method has been extensively applied to the reduction of quinolines to chiral tetrahydroquinolines and can be conceptually extended to bis-quinoline substrates. dicp.ac.cnacs.org

Chiral rhodium, iridium, and ruthenium complexes are commonly employed as catalysts. mdpi.comnih.gov For instance, chiral phosphoric acid can act as an efficient organocatalyst for the asymmetric transfer hydrogenation of 2-substituted quinolines using Hantzsch esters, yielding enantiomerically pure 1,2,3,4-tetrahydroquinolines. dicp.ac.cn In another example, an Ir-catalyzed consecutive ATH of C2-acylated quinolines provides access to chiral vicinal amino alcohols with excellent asymmetric control. acs.org This sequential reduction of the carbonyl group and then the quinoline core highlights the tunability of the system. acs.org

Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for the ATH of dihydroisoquinolines, which are structurally related precursors to tetrahydroquinoline alkaloids. nih.gov

Table 2: Asymmetric Transfer Hydrogenation of Quinolines

| Entry | Catalyst | Hydrogen Source | Substrate | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid | Hantzsch Ester | 2-Substituted Quinoline | High | up to 99 |

| 2 | [Cp*Ir(R,R)-TsDPEN] | HCOOH | Dihydroisoquinoline | up to 92 | 86 |

This table presents representative data for the asymmetric transfer hydrogenation of quinoline and related precursors. dicp.ac.cnmdpi.com ee = enantiomeric excess

Palladium-Catalyzed Cyclizations (e.g., Heck Cyclization)

Palladium-catalyzed reactions are powerful tools for the synthesis of complex heterocyclic systems, including bis-tetrahydroquinolines. The intramolecular Heck cyclization, in particular, has been effectively utilized to construct the tetrahydroquinoline core.

An efficient method for synthesizing bis-exocyclic conjugated diene-containing 1,2,3,4-tetrahydroquinoline (B108954) derivatives involves the palladium-catalyzed intramolecular Heck cyclization of (2-bromo-allyl)-(2-phenylethynyl-phenyl)-amines. rsc.orgrsc.org This reaction proceeds via a 6-exo-dig cyclization pathway to afford the desired products in moderate to good yields. rsc.orgrsc.org The process is stereoselective, yielding a single isomer. rsc.org

The optimization of reaction conditions is crucial for the success of the Heck cyclization. A study found that using 5 mol% of palladium(II) acetate (B1210297) (Pd(OAc)2), 0.5 mmol of triphenylphosphine (B44618) (PPh3), and 1.5 mmol of sodium formate (B1220265) (HCOONa) in dimethylformamide (DMF) at 80 °C provided the highest yield of the cyclized product. rsc.org The versatility of this method is demonstrated by its applicability to a range of substrates with different substituents. rsc.org

A plausible mechanism for this transformation involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by intramolecular carbopalladation of the alkyne, and subsequent β-hydride elimination to regenerate the catalyst and form the exocyclic double bond.

Table 1: Optimized Conditions for Palladium-Catalyzed Intramolecular Heck Cyclization rsc.org

| Parameter | Optimal Condition |

| Catalyst | Pd(OAc)2 (5 mol%) |

| Ligand | PPh3 (0.5 mmol) |

| Base | HCOONa (1.5 mmol) |

| Solvent | DMF |

| Temperature | 80 °C |

Another approach involves a palladium-catalyzed Heck-Suzuki cascade reaction, which allows for the diastereoselective synthesis of tetrahydroquinolines containing both quaternary and tertiary stereocenters. researchgate.net The choice of ligand plays a critical role in determining the diastereoselectivity of this transformation. researchgate.net

Copper-Catalyzed Domino Reactions

Copper-catalyzed domino reactions have emerged as an efficient and versatile strategy for the synthesis of tetrahydroquinoline derivatives. These reactions often proceed under mild conditions and exhibit broad substrate scope and functional group tolerance. beilstein-journals.org

One such example is the copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime to produce spirotetrahydroquinoline derivatives. beilstein-journals.org This method utilizes copper(II) trifluoroacetate (B77799) as the catalyst and hexane (B92381) as the solvent, affording the products in good to excellent yields under ambient air. beilstein-journals.org The proposed mechanism involves the formation of imine and enamine intermediates, followed by an intermolecular cyclization and subsequent aromatization. beilstein-journals.org

Copper catalysts have also been employed in the synthesis of quinoline derivatives from enaminones and 2-halobenzaldehydes through a domino sequence consisting of an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org The electronic properties of the aldehyde substrates significantly influence the reaction outcome. rsc.org

Furthermore, copper(II)-catalyzed cascade reactions of aza-o-quinone methides, generated in situ from 2-(chloromethyl)anilines, with indoles have been developed to prepare tetrahydro-5H-indolo[2,3-b]quinolines in good yields. researchgate.net This process involves double 1,4-additions followed by an intramolecular cyclization. researchgate.net

Table 2: Examples of Copper-Catalyzed Domino Reactions for Tetrahydroquinoline Synthesis

| Reactants | Catalyst | Product Type | Reference |

| Anilines and Cyclobutanone Oxime | Copper(II) trifluoroacetate | Spirotetrahydroquinolines | beilstein-journals.org |

| Enaminones and 2-Halobenzaldehydes | Copper catalyst | Quinolines | rsc.org |

| 2-(Chloromethyl)anilines and Indoles | Copper(II) catalyst | Tetrahydro-5H-indolo[2,3-b]quinolines | researchgate.net |

Green Chemistry and Sustainable Synthetic Approaches for Bis-Tetrahydroquinolines

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies. For the synthesis of bis-tetrahydroquinolines, this has led to the development of solvent-free reactions, the use of aqueous media, and the implementation of regenerable catalytic systems.

Solvent-Free Reactions

Solvent-free reactions, often conducted under ball-milling conditions, offer a more environmentally friendly and efficient alternative to traditional solvent-based syntheses. researchgate.net These methods can lead to cleaner processes with reduced waste. researchgate.net

A one-pot, three-component reaction of aldehydes, anilines, and dihydrofuran (or related compounds) under ball-milling conditions in the presence of a catalytic amount of aqueous perchloric acid has been described for the diastereoselective synthesis of tetrahydroquinoline derivatives. researchgate.net This metal-free approach is fast, proceeding within an hour, and provides products in excellent yields. researchgate.net

Another example of a solvent-free method is the palladium-catalyzed ortho-iodination of acetanilides using N-iodosuccinimide under ball-milling conditions. researchgate.net This avoids the use of hazardous organic solvents and high reaction temperatures. researchgate.net Multicomponent reactions for the synthesis of tetrahydroisoquinoline derivatives have also been successfully carried out under solvent-free conditions, yielding products in high yields. rsc.org

Aqueous Medium Reactions

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for tetrahydroquinolines have been adapted to aqueous media.

Indium trichloride (B1173362) (InCl3) has been shown to be an effective and water-tolerant Lewis acid catalyst for the intramolecular imino Diels-Alder reaction to produce mono- and bis-tetrahydropyrazolo[40,30:5,6]thiopyrano[4,3-b]quinolines. rameshrasappan.com This catalyst can be recovered from the aqueous layer and reused. rameshrasappan.com InCl3 is particularly efficient at activating imines for this type of cycloaddition. rameshrasappan.com

The synthesis of dihydroquinoline derivatives has also been achieved in aqueous media. acs.org Furthermore, a Suzuki-Miyaura coupling reaction for the functionalization of a bis(triflyl)ated tetrahydroquinoline was successfully performed in an aqueous medium. nih.gov

Regenerable Catalytic Systems

The development of regenerable catalytic systems is a key aspect of sustainable chemistry, as it allows for the reuse of the catalyst, reducing cost and waste. In the context of tetrahydroquinoline synthesis, this has been demonstrated through biomimetic reduction processes.

A facile one-pot cascade biomimetic reduction has been developed for the synthesis of chiral tetrahydroquinolines. dicp.ac.cn This method employs 2-aminochalcones as substrates and a catalytic amount of phenanthridine (B189435) as a regenerable NAD(P)H model. dicp.ac.cn The reduced phenanthridine accomplishes the asymmetric reduction of the quinoline intermediate, and it is then regenerated using a ruthenium catalyst and hydrogen gas for the next catalytic cycle. dicp.ac.cn

Similarly, an asymmetric transfer hydrogenation of 2-substituted quinoxalines has been achieved using a regenerable dihydrophenanthridine as the hydrogen donor in the presence of a chiral phosphoric acid and an achiral borane. acs.org This biomimetic strategy has proven effective for a variety of substrates. acs.org The use of a chiral and regenerable NAD(P)H model has also been successful in the biomimetic asymmetric reduction of 2-functionalized quinolines. acs.org

Reactivity and Transformations of Bis Tetrahydroquinoline Derivatives

Cycloaddition Reactions in Bis-Tetrahydroquinoline Formation

Cycloaddition reactions, particularly [4+2] annulations, represent a highly efficient and convergent approach to constructing the tetrahydroquinoline core. These reactions involve the formation of two new sigma bonds and a six-membered ring in a single step, often with a high degree of stereocontrol.

The Povarov reaction is a prominent method for synthesizing tetrahydroquinolines, functioning as a formal aza-Diels-Alder reaction. semanticscholar.org This reaction typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. semanticscholar.orgresearchgate.net The versatility of the Povarov reaction allows for both multi-step and multi-component approaches. In the multi-component variation, an aniline (B41778), an aldehyde, and an alkene react in situ to generate the tetrahydroquinoline product. semanticscholar.org

The reactivity in the Povarov reaction is influenced by the nature of the reactants and the catalyst employed. For instance, the use of different acid catalysts can significantly affect the reaction rate and yield. semanticscholar.org While various catalysts have been reported, including AlCl₃, I₂, InCl₃, and Sc(OTf)₃, some possess drawbacks such as corrosiveness or high cost. acs.org The reaction can be performed under heterogeneous catalysis, for example, using sulfonic acid functionalized metal-organic frameworks, which offers advantages in catalyst recovery and reuse. researchgate.net

Table 1: Examples of Catalysts and Conditions in Povarov Reactions for Tetrahydroquinoline Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | EtOH | 40 | 0-30 | semanticscholar.org |

| Sc(OTf)₃ | Various | Various | Not specified | acs.org |

| InCl₃ | Various | Various | Not specified | acs.org |

| I₂ | Various | Various | Not specified | acs.org |

| AlCl₃ | Various | Various | Not specified | acs.org |

| Sulfonic acid functionalized MOF | Various | Various | Not specified | researchgate.net |

In contrast to the normal electron-demand Diels-Alder reaction, the inverse electron-demand aza-Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. acs.org This strategy is particularly useful for the synthesis of nitrogen-containing heterocycles. In the context of tetrahydroquinoline synthesis, aza-ortho-quinone methides, generated in situ, can serve as the electron-deficient diene component. nih.gov

These reactive intermediates can undergo [4+2] cycloaddition with various electron-rich olefins to afford functionalized tetrahydroquinoline derivatives. nih.gov The reaction often proceeds under mild conditions with high diastereoselectivity. nih.gov A notable feature of the IEDDA approach is its applicability to the synthesis of complex molecules, including natural products. nih.gov The reactivity of the diene is enhanced by the presence of electron-withdrawing groups, while the dienophile's reactivity is increased by electron-donating groups. acs.org

Beyond the Povarov and IEDDA reactions, other [4+2] annulation strategies have been developed for the synthesis of tetrahydroquinolines. One such method involves a palladium-catalyzed formal (4+2) cycloaddition between amidotolyl precursors and allenes. researchgate.net This reaction proceeds through the activation of a C(sp³)–H bond, offering a direct route to highly substituted tetrahydroquinoline skeletons from readily available starting materials. researchgate.net

Another approach utilizes the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. nih.gov This method is highly diastereoselective and proceeds under mild conditions to afford a variety of 4-aryl-substituted tetrahydroquinolines in high yields. nih.gov A sustainable and efficient formal [4+2] heterocyclization has also been reported for the synthesis of bis(triflyl)tetrahydroquinolines from (2-aminophenyl)-tethered alkenols. This metal- and catalyst-free protocol operates under mild conditions and tolerates a wide range of functional groups.

Functionalization and Derivatization Strategies

Following the construction of the core bis-tetrahydroquinoline structure, further functionalization and derivatization are often necessary to access target molecules with specific properties. These strategies include late-stage functionalization and the manipulation of oxidation states.

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship studies without the need for de novo synthesis. In the context of complex molecules like bis-tetrahydroisoquinoline (a related class of compounds) alkaloids, LSF has been employed to modify the periphery of the molecule. researchgate.net

Key LSF strategies applicable to bis-tetrahydroquinoline derivatives include C-H functionalization, which allows for the direct introduction of new bonds at positions that are otherwise unreactive. researchgate.net For example, late-stage C-H borylation has been used for the site-selective functionalization of related β-carboline substrates, enabling efficient synthesis and structural diversification. This highlights the potential for applying similar strategies to the bis-tetrahydroquinoline scaffold.

The biological activity and chemical properties of bis-tetrahydroquinoline derivatives can be finely tuned by manipulating the oxidation states of various parts of the molecule. This is a crucial strategy in the total synthesis of natural products, where precise control over oxidation levels is required. For instance, in the synthesis of bis-tetrahydroisoquinoline alkaloids, late-stage oxygenation is a key step to adjust the oxidation states of the aromatic rings. semanticscholar.orgresearchgate.net

Various oxidizing agents can be employed to convert tetrahydroquinolines to their corresponding quinolines or dihydroquinolines. nih.gov For example, manganese dioxide has been shown to be an effective reagent for the oxidation of Povarov adducts to quinolines. nih.gov The choice of oxidant and reaction conditions is critical to avoid side reactions, such as fragmentation. nih.gov In some synthetic routes towards complex bis-tetrahydroisoquinoline natural products, the adjustment of oxidation levels is a pivotal final step, often involving multiple redox manipulations to install desired functionalities like ketones and hydroquinones.

Reactivity of Specific Linkers and Spacers in Bis-Structures

Alkyl Linkers: Simple alkane chains, such as the propane-1,3-diyl linker, are generally unreactive. nih.gov Their primary role is to provide a flexible connection between the two heterocyclic systems. Their chemical behavior is typical of alkanes, being susceptible to free-radical halogenation under UV light, but generally inert to most common reagents. The length of the alkyl chain influences the conformational freedom of the molecule, which can in turn affect the stereochemical outcome of reactions on the tetrahydroquinoline rings.

Functionalized Linkers: The introduction of functional groups into the linker dramatically increases its reactivity and potential for further molecular elaboration. Common functional groups and their expected reactivity are outlined below:

Hydroxyl Groups: Can be oxidized to ketones or aldehydes, esterified, or converted to leaving groups for nucleophilic substitution.

Carbonyl Groups: Can undergo nucleophilic addition, reduction to alcohols, or serve as a handle for chain extension reactions.

Unsaturated Moieties (Alkenes/Alkynes): Can undergo electrophilic addition, hydrogenation, or participate in pericyclic reactions.

Aromatic Rings: Can undergo electrophilic aromatic substitution, with the directing effects determined by the points of attachment to the tetrahydroquinoline moieties.

Research into the specific reactivity of these linkers within the context of bis-tetrahydroquinoline chemistry is an area of ongoing development. However, standard organic chemistry principles suggest that these functionalized linkers can be selectively targeted for modification, allowing for the synthesis of more complex and diverse bis-tetrahydroquinoline architectures.

The following table provides a hypothetical overview of the potential reactivity of different linker types.

| Linker Type | Example Structure | Potential Reactions |

| Simple Alkyl | Propane-1,3-diyl | Free-radical halogenation |

| Hydroxy-Alkyl | 2-Hydroxypropane-1,3-diyl | Oxidation, Esterification, Etherification |

| Aryl | 1,4-Phenylene | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

| Unsaturated | But-2-ene-1,4-diyl | Hydrogenation, Halogenation, Epoxidation |

Stereochemical Aspects of Bis-Tetrahydroquinoline Transformations

The stereochemistry of bis-tetrahydroquinoline derivatives is a critical aspect of their chemistry, influencing their biological activity and chemical transformations. These molecules can possess multiple stereocenters, leading to the possibility of various diastereomers and enantiomers.

The synthesis of bis-tetrahydroquinolines often employs stereoselective methods to control the relative and absolute configuration of the stereocenters. For instance, the hydrogenation of bis-isoquinoline precursors to form the corresponding bis-tetrahydroisoquinolines can proceed with high diastereoselectivity. acs.org This "self-reinforcing diastereoselectivity" arises from the conformation adopted by the molecule after the first hydrogenation event, which then directs the approach of the reagent for the second hydrogenation to the convex face of the molecule. acs.org This results in the preferential formation of the all-syn hydrogenated product. acs.org

Domino reactions, such as the Povarov reaction, are powerful tools for the stereoselective synthesis of tetrahydroquinolines and can be extended to bis-systems. nih.gov These reactions can create multiple stereocenters in a single step with high levels of diastereoselectivity. For example, the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions has been shown to produce fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov

The stereochemical outcome of transformations on pre-existing bis-tetrahydroquinoline scaffolds is also of great importance. Reagents will often approach the molecule from the less sterically hindered face, and the existing stereocenters can direct the formation of new ones. Chiral catalysts can be employed to achieve enantioselective transformations on the bis-tetrahydroquinoline framework.

The table below details some stereoselective reactions relevant to bis-tetrahydroquinoline chemistry.

| Reaction Type | Catalyst/Reagent | Stereochemical Control | Example Outcome |

| Hydrogenation of Bis-isoquinolines | Heterogeneous or Homogeneous Catalysts | Diastereoselective | Preferential formation of the syn isomer acs.org |

| Domino Povarov Reaction | Acid Catalysis | Diastereoselective | Formation of cis-fused ring systems nih.gov |

| Asymmetric Domino Reaction | Chiral Catalysts | Enantioselective and Diastereoselective | High enantiomeric and diastereomeric excess |

| [4+2] Annulation | DBU-mediated | Diastereoselective | High diastereomeric ratios (>20:1) frontiersin.org |

Advanced Spectroscopic and Analytical Characterization of Complex Tetrahydroquinoline Molecules

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucudation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of complex organic compounds like Bisme-tetrahydroquinoline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial arrangement of atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural elucidation of this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information about the different types of protons and their chemical environment, while the ¹³C NMR spectrum would reveal the number of unique carbon atoms.

To establish the connectivity between protons and carbons, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the spin systems of the ethyl group, the protons on the saturated part of the tetrahydroquinoline ring, and the aromatic protons on both the quinoline (B57606) and benzimidazole rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of this compound, such as linking the ethyl group to the nitrogen of the tetrahydroquinoline ring and connecting the methylene bridge to both the tetrahydroquinoline and the benzimidazole sulfoxide moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure of the molecule. For instance, NOESY could help determine the relative orientation of the benzimidazole and tetrahydroquinoline ring systems.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound, based on typical values for similar compounds.

| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Key 2D NMR Correlations (expected) |

| Ethyl-CH₃ | 1.2 - 1.4 (t) | 12 - 15 | COSY with Ethyl-CH₂, HMBC to N-C |

| Ethyl-CH₂ | 3.3 - 3.5 (q) | 45 - 50 | COSY with Ethyl-CH₃, HMBC to C2 and C8a of Tetrahydroquinoline |

| Tetrahydroquinoline-C2-H₂ | 2.7 - 2.9 (t) | 25 - 30 | COSY with C3-H₂ |

| Tetrahydroquinoline-C3-H₂ | 1.9 - 2.1 (m) | 20 - 25 | COSY with C2-H₂ and C4-H₂ |

| Tetrahydroquinoline-C4-H₂ | 2.5 - 2.7 (t) | 28 - 33 | COSY with C3-H₂ |

| Tetrahydroquinoline Aromatic-H | 6.8 - 7.5 | 115 - 145 | COSY between adjacent aromatic protons, HMBC to other ring carbons |

| Methylene-CH₂ | 4.0 - 4.5 (AB system) | 55 - 60 | HMBC to C8 of Tetrahydroquinoline and C2 of Benzimidazole |

| Benzimidazole Aromatic-H | 7.2 - 7.8 | 110 - 140 | COSY between adjacent aromatic protons, HMBC to other ring carbons |

| Benzimidazole N-H | 12.0 - 13.0 (br s) | - | HMBC to C2, C7a, and C3a of Benzimidazole |

Stereochemical Assignment via NMR Anisotropy and Coupling Constants

The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. NMR spectroscopy can be a powerful tool for stereochemical assignment. The diastereotopic protons of the methylene bridge adjacent to the sulfoxide would likely appear as a complex multiplet (an AB quartet) in the ¹H NMR spectrum due to their different chemical environments.

The magnitude of the geminal coupling constant (²JHH) between these diastereotopic protons can provide information about the preferred conformation around the C-S bond. Furthermore, the use of chiral shift reagents or chiral solvating agents in the NMR experiment can induce separate signals for the two enantiomers, allowing for their differentiation and quantification. The analysis of through-space NOE correlations can also provide clues about the relative stereochemistry of the molecule. For instance, NOEs between the methylene protons and specific protons on the tetrahydroquinoline or benzimidazole rings would indicate a particular spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound and for obtaining information about its structural components through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. High-resolution ESI-MS would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of the molecular formula, C₁₉H₂₁N₃OS.

The following table shows the expected exact mass for the protonated molecule.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₉H₂₂N₃OS⁺ | 340.1478 |

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key expected fragmentation pathways would include the cleavage of the C-S and S-N bonds, leading to the formation of ions corresponding to the tetrahydroquinoline and benzimidazole moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility and thermal lability of this compound, direct analysis by GC-MS is generally not feasible. However, chemical derivatization to produce more volatile and thermally stable analogs could potentially allow for GC-MS analysis. For instance, derivatization of the benzimidazole N-H group could be performed. While less common for a molecule of this complexity, GC-MS analysis of any potential volatile impurities or degradation products could also be informative.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry is the ideal technique for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides detection and identification. An LC-MS method would typically use a reversed-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote ionization. This technique would allow for the separation of this compound from its precursors, byproducts, and any potential isomers, with each component being subsequently analyzed by the mass spectrometer.

Despite a comprehensive search for the chemical compound “this compound,” no specific molecule with this name and corresponding analytical data could be identified in the scientific literature. The term "this compound" does not appear to be a standard nomenclature for a recognized chemical substance.

Initial searches for "this compound" yielded a single result for a complex molecule, 8-(1H-benzimidazol-2-ylsulfinylmethyl)-1-ethyl-3,4-dihydro-2H-quinoline, which, while containing a tetrahydroquinoline moiety, is not explicitly named "this compound." Further investigations into potential organobismuth-tetrahydroquinoline complexes also failed to uncover any specific compounds matching the user's request.

Without a verifiable chemical structure or recognized name, it is not possible to provide the detailed spectroscopic and analytical characterization data as requested in the outline, including:

Vibrational Spectroscopy (Infrared and Raman)

Chromatographic Methods (HPLC, Chiral HPLC, GC)

X-ray Crystallography

Generating an article with the specified advanced scientific data requires precise information about the molecular structure and properties of the compound . As no such information is available for a compound named "this compound," the request to generate an article focusing solely on this compound cannot be fulfilled at this time. It is recommended to verify the compound's name, potential synonyms, CAS number, or its chemical structure to enable a more targeted and successful search for the required scientific data.

Elemental Analysis for Composition Determination

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. For complex molecules such as substituted tetrahydroquinolines, particularly those incorporating heavy elements like bismuth, this analysis is crucial for confirming the empirical formula, which can then be compared with the theoretical composition derived from the proposed molecular formula. This validation is a critical step in the structural elucidation of newly synthesized compounds.

The technique typically involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are collected and measured. The percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are then calculated from the masses of these products. For heteroatoms like bismuth (Bi), other analytical methods, such as inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS), may be employed to determine their percentage in the compound.

The experimentally determined percentages of each element are then compared with the calculated values based on the compound's presumed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the proposed structure and purity of the compound.

While specific elemental analysis data for a compound explicitly named "this compound" is not available in the current literature, extensive research on various organobismuth compounds and complex heterocyclic structures provides a clear framework for understanding the application and importance of this analytical technique. For instance, in the synthesis and characterization of organobismuth polymers intended for use as X-ray contrast materials, elemental analysis is a key step in confirming the successful incorporation of the bismuth-containing monomer into the polymer structure.

In one such study, a vinyl monomer containing a triphenylbismuth moiety, p-styryldiphenylbismuth, was synthesized and characterized. The elemental analysis of this compound was crucial to confirm its composition before polymerization.

Similarly, in the synthesis of novel bismuth(III) complexes with dithiocarbamate ligands, elemental analysis was used to verify the stoichiometry of the resulting coordination compounds. These complexes are investigated for their interesting structural and potential biological properties.

The data from these and similar studies are typically presented in a tabular format, allowing for a direct comparison of the experimentally found elemental percentages with the theoretically calculated values.

The following tables present elemental analysis data for several organobismuth compounds, illustrating the typical format and precision of such analyses. These examples serve to demonstrate the application of elemental analysis in the characterization of complex molecules containing bismuth.

Table 1: Elemental Analysis Data for p-Styryldiphenylbismuth

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.93 | 50.41 |

| Hydrogen (H) | 4.04 | 4.38 |

Data synthesized from research on organobismuth monomers for X-ray contrast polymers. kpi.ua

Table 2: Elemental Analysis of Bismuth(III) Dithiocarbamate Complexes

| Compound | Element | Calculated (%) | Found (%) |

| {[NH(CH2CH2)2NCS2]2BiI}2 | C | 13.18 | 13.25 |

| H | 2.21 | 2.15 | |

| N | 6.15 | 6.21 | |

| [(nBu2NCS2)2BiI]2 | C | 27.81 | 27.89 |

| H | 4.67 | 4.72 | |

| N | 3.61 | 3.57 |

Representative data for iodobismuth(III) complexes with dithiocarbamate ligands. francis-press.com

Table 3: Elemental Analysis for a Bismuth-Halide Coordination Complex

| Compound | Element | Calculated (%) | Found (%) |

| [Bi2Br6(phen-thio)2] | C | 31.26 | 34.46 |

| H | 1.43 | 1.49 | |

| N | 6.63 | 6.20 |

Data from the synthesis and characterization of bismuth-based coordination complexes as visible-light absorbers. ucl.ac.uk

These tables underscore the importance of elemental analysis as a primary tool for the verification of the composition of newly synthesized complex molecules. The close correlation between the calculated and found percentages provides a high degree of confidence in the empirical formula of the compound, which is a cornerstone for all further structural and reactivity studies.

Computational Chemistry and Theoretical Studies on Bis Tetrahydroquinoline Systems

Chemoinformatics and Library Diversity Analysis for Design of Complex Scaffolds

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the chemoinformatics and library diversity analysis of bis-tetrahydroquinoline systems for the design of complex scaffolds. While computational studies, including quantitative structure-activity relationship (QSAR) models and molecular simulations, have been applied to libraries of mono-tetrahydroquinoline derivatives to guide the design of novel bioactive compounds, similar in-depth analyses focused explicitly on bis-tetrahydroquinoline scaffolds are not present in the current body of published research. harvard.edunih.govmdpi.com

The design and analysis of chemical libraries are crucial in modern drug discovery for exploring chemical space and identifying novel hit compounds. sciforum.netchimia.ch Chemoinformatic tools are essential for quantifying the structural diversity and complexity of these libraries. sciforum.netnsf.gov Methodologies such as analyzing physicochemical property distributions, using molecular fingerprints to calculate similarity, and mapping chemical space help ensure that a synthesized library is diverse enough to increase the probability of finding hits against a range of biological targets. harvard.edunih.gov

For instance, in the context of general tetrahydroquinoline libraries, researchers have employed sparse matrix design strategies to generate diverse collections of molecules with physicochemical properties suitable for biological screening. harvard.edu Such strategies aim to maximize the structural and stereochemical diversity to enable the development of detailed structure-activity relationships (SAR). harvard.edu However, the application of these specific chemoinformatic and library design principles to systems containing two linked tetrahydroquinoline moieties (bis-tetrahydroquinolines) has not been specifically reported.

While studies on related structures like bis-tetrahydroisoquinolines exist, they primarily focus on structural analysis and synthesis rather than a computational analysis of library diversity. The development of complex scaffolds, such as those based on a bis-tetrahydroquinoline framework, would necessitate a dedicated chemoinformatic analysis to understand the unique three-dimensional space occupied by such molecules and to guide the rational design of libraries with optimal diversity and drug-like properties. Without such foundational studies, the systematic exploration of bis-tetrahydroquinoline chemical space for therapeutic applications remains a challenge.

Further research is required to apply established chemoinformatic and library diversity analysis techniques to bis-tetrahydroquinoline systems. This would involve the computational enumeration of virtual libraries, calculation of molecular descriptors, and comparison of the resulting chemical space to existing compound collections and known drugs to assess novelty and diversity.

Future Research Directions and Emerging Paradigms in Bis Tetrahydroquinoline Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of bis-tetrahydroquinolines often involves multiple steps and the formation of several stereocenters, making the development of highly efficient and selective catalytic systems a primary research focus. Current efforts are aimed at creating catalysts that can overcome the limitations of existing methods, such as harsh reaction conditions and low atom economy.

One promising area is the use of chiral phosphoric acids as catalysts. These catalysts have been successfully employed in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org This approach has demonstrated the potential to afford desired tetrahydroquinoline products in excellent yields and with high enantioselectivities. organic-chemistry.org Future work in this area could focus on adapting these catalytic systems for the stereocontrolled synthesis of bis-tetrahydroquinoline scaffolds.

Another avenue of exploration is the development of biomimetic asymmetric reduction (BMAR) systems. dicp.ac.cn Inspired by natural enzymatic processes, BMAR utilizes chiral and regenerable NAD(P)H models to achieve high enantioselectivities in the reduction of quinolines. dicp.ac.cn The application of this methodology to the synthesis of bis-tetrahydroquinolines could provide a powerful tool for accessing complex chiral molecules under mild reaction conditions. dicp.ac.cn

Metal-based catalysis also continues to be a fertile ground for innovation. For instance, gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has been shown to be highly effective for the synthesis of tetrahydroquinolines. organic-chemistry.org In these reactions, the gold catalyst can act as both a π-Lewis acid and a chiral Lewis acid, enabling multiple transformations in a single pot. organic-chemistry.org The development of novel ligands and bimetallic systems could further enhance the efficiency and selectivity of these processes for the synthesis of bis-tetrahydroquinolines.

The following table summarizes some of the key research findings in the development of novel catalytic systems for tetrahydroquinoline synthesis, which could be extrapolated to bis-tetrahydroquinoline systems.

| Catalyst Type | Reaction | Key Advantages |

| Chiral Phosphoric Acid | Dehydrative cyclization/asymmetric reduction | High yields and enantioselectivities |

| Biomimetic NAD(P)H Models | Asymmetric reduction | Mild reaction conditions, high selectivity |

| Gold-based Catalysts | Tandem hydroamination/asymmetric transfer hydrogenation | High efficiency, multiple transformations in one pot |

Exploration of Unconventional Reaction Pathways for Accessing Diverse Architectures

Moving beyond traditional synthetic methods, researchers are exploring unconventional reaction pathways to access novel bis-tetrahydroquinoline architectures with greater molecular diversity. These innovative approaches often involve domino reactions, which allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing synthetic efficiency and reducing waste. nih.gov

One such approach is the use of domino reactions that involve reduction or oxidation followed by cyclization. nih.gov For example, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines through a reduction-reductive amination strategy under hydrogenation conditions. nih.gov Extending this methodology to bis-functionalized substrates could provide a direct route to symmetric bis-tetrahydroquinolines.

Visible-light-induced reactions are also emerging as a powerful tool in organic synthesis. The combination of Brønsted acid catalysis with visible-light induction has been successfully applied to the enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This method proceeds through a relay visible-light-induced cyclization/chiral phosphoric acid-catalyzed transfer hydrogenation reaction. organic-chemistry.org The application of photoredox catalysis to the synthesis of bis-tetrahydroquinolines could open up new avenues for the construction of complex molecular scaffolds.

Formal [4+2] heterocyclization reactions represent another sustainable and efficient route to tetrahydroquinoline derivatives. nih.gov This metal- and catalyst-free approach utilizes readily available precursors and avoids the formation of side products, making it an attractive strategy for the synthesis of functionalized bis-tetrahydroquinolines under mild conditions. nih.gov

The table below highlights some of the unconventional reaction pathways being explored for the synthesis of diverse tetrahydroquinoline-based structures.

| Reaction Pathway | Description | Potential for Bis-Tetrahydroquinoline Synthesis |

| Domino Reactions | Multi-step sequences in a single operation | Direct synthesis from bis-functionalized starting materials |

| Visible-Light-Induced Cyclization | Photoredox-catalyzed ring formation | Access to novel and complex architectures |

| Formal [4+2] Heterocylization | Metal-free cycloaddition | Sustainable and efficient route to functionalized derivatives |

Integration with Flow Chemistry for Scalable Synthesis of Advanced Scaffolds

The translation of laboratory-scale syntheses to industrial production is a significant challenge in chemical manufacturing. Flow chemistry offers a promising solution by enabling the continuous and scalable synthesis of chemical compounds with improved safety and efficiency. vapourtec.comtechnologynetworks.com The integration of flow chemistry with the synthesis of bis-tetrahydroquinolines is a key area of future research that could facilitate the large-scale production of these advanced scaffolds.

Continuous photochemical processes have been developed for the synthesis of quinolines via an alkene isomerization and cyclocondensation cascade. vapourtec.com This flow process can be coupled with a telescoped hydrogenation reaction to produce tetrahydroquinolines. vapourtec.com Such a strategy could be adapted for the synthesis of bis-tetrahydroquinolines, allowing for the generation of significant quantities of material in a controlled and automated manner.

The benefits of flow chemistry are particularly evident in reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. wiley-vch.de By providing precise control over reaction parameters such as temperature, pressure, and reaction time, flow reactors can improve yields, selectivity, and safety. technologynetworks.com The development of dedicated flow reactors and processes for the multi-step synthesis of complex bis-tetrahydroquinolines will be a critical step towards their commercial application.

Application in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of bis-tetrahydroquinolines make them attractive candidates for applications in materials science and supramolecular chemistry. The rigid and well-defined three-dimensional structures of these molecules can be exploited to create novel materials with tailored properties.

One potential application is in the development of new sensor technologies. The nitrogen atoms and aromatic rings of the bis-tetrahydroquinoline scaffold can act as binding sites for metal ions and other guest molecules. The synthesis of bis-tetrahydroquinoline derivatives functionalized with fluorophores or chromophores could lead to the development of selective and sensitive chemosensors.

In the realm of supramolecular chemistry, bis-tetrahydroquinolines can serve as building blocks for the construction of complex self-assembled architectures. The ability of these molecules to form well-defined nanostructures through non-covalent interactions could be harnessed to create new materials for applications in catalysis, drug delivery, and electronics. For instance, chiral bis-isoquinoline derivatives have been shown to self-assemble into nanospherical aggregates with cavities capable of including guest molecules. researchgate.net Similar principles could be applied to bis-tetrahydroquinolines to create functional supramolecular systems.

Advanced Spectroscopic and Structural Characterization Methodologies for "Bisme-tetrahydroquinoline" Complexity

The structural complexity and stereochemical diversity of bis-tetrahydroquinolines necessitate the use of advanced spectroscopic and structural characterization techniques to fully elucidate their three-dimensional structures and properties. A combination of experimental and computational methods is often required to unambiguously determine the constitution, configuration, and conformation of these molecules.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, is an indispensable tool for determining the connectivity of atoms within the bis-tetrahydroquinoline framework. Nuclear Overhauser Effect (NOE) experiments can provide valuable information about the spatial proximity of protons, which can be used to deduce the relative stereochemistry of the molecule.

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of crystalline bis-tetrahydroquinoline derivatives. nih.gov The detailed structural information obtained from X-ray crystallography can be used to validate the structures proposed by spectroscopic methods and to understand the intermolecular interactions that govern the packing of molecules in the solid state. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental data. nih.gov DFT calculations can be used to predict the spectroscopic properties and relative stabilities of different isomers and conformers of bis-tetrahydroquinolines, providing valuable insights into their structure and reactivity. researchgate.net The integration of advanced spectroscopic techniques with high-level computational modeling will be crucial for unraveling the complexities of bis-tetrahydroquinoline chemistry and guiding the design of new molecules with desired properties.

Q & A

Q. What are the common synthetic routes for Bisme-tetrahydroquinoline derivatives, and how can reaction conditions be optimized?

The domino Povarov reaction involving arylamines, methyl propiolate, and aromatic aldehydes is a widely used method for synthesizing functionalized tetrahydroquinolines. Key optimization parameters include solvent choice (e.g., ethanol), temperature (room temperature to reflux), and catalyst selection (Lewis acids like FeCl₃). Reaction progress should be monitored via TLC, and purity validated through crystallization or chromatography. For reproducibility, detailed protocols and crystallographic data (e.g., CCDC 890916) should be archived in supplementary materials .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound compounds?

Characterization typically involves:

- ¹H/¹³C NMR : To confirm regioselectivity and functional group integration.

- X-ray crystallography : For unambiguous structural determination (e.g., CIF files deposited in the Cambridge Crystallographic Data Centre) .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns. Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with established spectral data .

Q. How can researchers ensure reproducibility in this compound synthesis?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Include exhaustive experimental details (solvents, catalysts, temperatures) in the main text or supplementary information.

- Report yield calculations, error margins, and purity metrics.

- Reference standardized procedures (e.g., IUPAC protocols) and deposit raw data (e.g., crystallographic files) in public repositories .

Advanced Research Questions

Q. How can contradictions in catalytic activity data for this compound synthesis be systematically resolved?

Apply the Cochrane framework for systematic reviews:

- Conduct a meta-analysis of published catalytic efficiencies, controlling for variables like solvent polarity and substrate electronic effects.

- Use hypothesis-driven experiments (e.g., kinetic studies) to isolate conflicting factors.

- Validate findings through peer collaboration or third-party replication .

Q. What strategies are effective for elucidating reaction mechanisms in this compound formation?

- Isotopic labeling : Track atom transfer pathways (e.g., ¹⁵N-labeled amines).

- Computational modeling : Employ DFT calculations to map transition states and energy barriers.

- In situ spectroscopy : Monitor intermediates via IR or Raman spectroscopy. Triangulate results with kinetic isotope effects (KIEs) and Hammett plots to distinguish between concerted and stepwise mechanisms .

Q. How should researchers design experiments to address gaps in this compound’s biological activity data?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups) and assay against target proteins.

- High-throughput screening : Use automated platforms to evaluate cytotoxicity and selectivity.

- Ethical validation : Follow IB guidelines for biological assays, including negative controls and dose-response validation .

Q. What methodologies are recommended for resolving spectral anomalies in novel this compound derivatives?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- Dynamic light scattering (DLS) : Detect aggregation artifacts in solution-phase spectra.

- Comparative analysis : Cross-check with analogous compounds in the NIST database to identify outliers .

Methodological Frameworks

Q. How can the FINER criteria improve the formulation of research questions on this compound?

- Feasible : Ensure access to specialized equipment (e.g., XRD, HPLC).

- Interesting : Focus on underexplored properties (e.g., photostability or chiral resolution).

- Novel : Investigate applications in emerging fields like asymmetric catalysis.

- Ethical : Adhere to safety protocols for handling hazardous intermediates.

- Relevant : Align with priorities in medicinal chemistry or materials science .

Q. What steps are critical for drafting a rigorous research proposal on this compound?

- Define narrow, testable objectives (e.g., "Evaluating solvent effects on enantioselectivity").

- Justify methodology through precedent (e.g., prior Povarov reaction studies ).

- Preemptively address potential limitations (e.g., substrate scope restrictions) and mitigation strategies .

Data Analysis and Reporting

Q. How should researchers present conflicting data in publications on this compound?

Q. What tools are essential for maintaining data integrity in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.